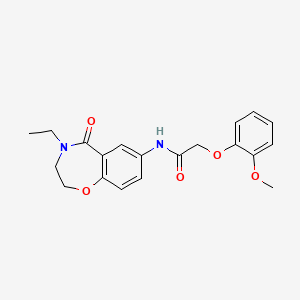

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

描述

属性

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-3-22-10-11-26-16-9-8-14(12-15(16)20(22)24)21-19(23)13-27-18-7-5-4-6-17(18)25-2/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNMKXBJSOSNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Methoxyphenoxyacetamide Moiety: This step might involve nucleophilic substitution reactions where the benzoxazepine core reacts with 2-(2-methoxyphenoxy)acetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzoxazepine core.

Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzoxazepine ring or the methoxyphenoxyacetamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acyl chlorides, amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its therapeutic potential, possibly as an anti-inflammatory, analgesic, or anticancer agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Pathway Modulation: Affecting signaling pathways within cells, leading to changes in gene expression or cellular behavior.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared below with analogs from the evidence, focusing on core structures, substituents, molecular weight (MW), melting points (MP), and synthetic yields.

*Molecular weight estimated based on BI85532’s analogous structure (C19H19ClN2O4 → C19H21N2O5 for target compound).

Key Observations:

- Core Structure: The benzoxazepin core (target compound and BI85532) contrasts with sulfur-containing thiadiazole () or naphthyridine () cores in analogs.

- Substituent Effects: The 2-methoxyphenoxy group in the target compound and thiadiazole analogs (5k, 5l) suggests improved solubility over purely aromatic substituents. However, thioether groups (e.g., methylthio in 5k) may increase metabolic stability due to sulfur’s resistance to oxidation .

- Melting Points: Thiadiazole analogs with 2-methoxyphenoxy groups (5k, 5l) exhibit MPs of 135–140°C, indicating moderate crystallinity. The target compound’s MP is unreported but may align with BI85532’s analogs if synthesized similarly.

Pharmacological Implications

- Benzoxazepin Core: Shared with BI85532, which is structurally related to kinase inhibitors or protease modulators. The 2-methoxyphenoxy group may target aryl hydrocarbon receptors or cytochrome P450 enzymes, as seen in coumarin derivatives () .

生物活性

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoxazepine core. Its molecular formula is with a molecular weight of approximately 342.38 g/mol. The presence of various functional groups contributes to its biological activity.

Structural Representation

| Component | Description |

|---|---|

| Core Structure | Benzoxazepine |

| Functional Groups | Acetamide, Methoxyphenoxy |

| Molecular Weight | 342.38 g/mol |

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Effects : The compound has shown promise in regulating glucose metabolism and improving insulin sensitivity. It acts on various metabolic pathways that are crucial for glucose homeostasis.

- Thymidylate Synthase Inhibition : Studies have suggested that this compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Inhibition of TS can lead to apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Diabetes Treatment : A study demonstrated that administration of the compound in diabetic animal models resulted in significant reductions in blood glucose levels and improvements in lipid profiles .

- Cancer Research : In vitro studies indicated that the compound could induce cell death in various cancer cell lines through mechanisms involving TS inhibition and subsequent apoptosis .

Table of Key Findings

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize intermediates .

- Temperature control : Reflux conditions (e.g., 80–100°C) are often necessary for cyclization steps involving benzoxazepine cores .

- Reagent stoichiometry : Use molar ratios of 1:1.5 (substrate:chloroacetyl chloride) to minimize side reactions .

- Purification : Recrystallization from pet-ether or ethyl acetate/hexane mixtures yields high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the benzoxazepine core (e.g., δ 3.8 ppm for methoxy groups, δ 4.0 ppm for methylene bridges) and acetamide linkages .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1667 cm⁻¹) and amide N–H bonds (~3468 cm⁻¹) .

- HPLC : Monitors purity (>95%) and resolves isomers or byproducts .

- TLC : Used to track reaction progress with mobile phases like ethyl acetate/hexane (3:7) .

Q. How can researchers assess the initial biological activity of this compound?

- Methodological Answer :

- In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases or proteases) at concentrations ranging from 1–100 µM, using fluorometric or colorimetric substrates .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values) via MTT assays .

- Molecular docking : Predict binding affinity to active sites using software like AutoDock Vina, focusing on interactions with the benzoxazepine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Substituent variation : Modify the ethyl group at position 4 of the benzoxazepine core to assess steric/electronic effects on activity .

- Bioisosteric replacement : Replace the 2-methoxyphenoxy group with 4-methoxyphenyl or halogenated analogs to enhance metabolic stability .

- Pharmacokinetic screening : Use in vitro models (e.g., hepatic microsomes) to evaluate metabolic stability and CYP450 interactions .

Q. How can contradictory data on enzyme inhibition (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations across studies .

- Enzyme source validation : Compare results using recombinant vs. native enzymes to rule out isoform-specific effects .

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition mechanisms .

Q. What strategies are recommended for addressing the compound’s instability in physiological buffers?

- Methodological Answer :

- Degradation studies : Use HPLC to monitor stability under simulated physiological conditions (pH 7.4, 37°C) over 24–72 hours .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and delay degradation .

- Excipient screening : Test stabilizers like cyclodextrins or PEG to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。